![molecular formula C18H17ClN2OS B2409620 (4-Chlorophenyl)-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone CAS No. 851803-42-4](/img/structure/B2409620.png)

(4-Chlorophenyl)-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

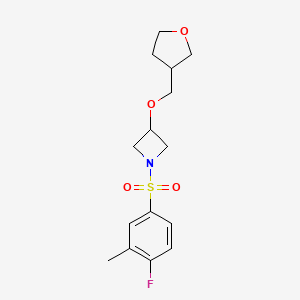

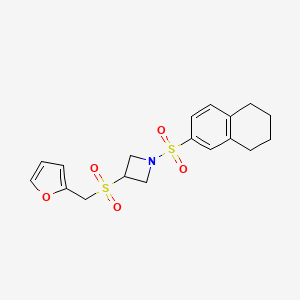

This compound is a derivative of imidazolidine, which is a class of heterocyclic organic compounds. The structure suggests that it has a 4,5-dihydroimidazole ring substituted with a (4-chlorophenyl)methylsulfanyl group and a (3-methylphenyl)methanone group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a 4,5-dihydroimidazole ring, which is a five-membered ring with two nitrogen atoms. Additionally, it has a (4-chlorophenyl)methylsulfanyl group and a (3-methylphenyl)methanone group attached to it .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chloro group might increase its density and boiling point compared to compounds without halogens. The presence of the imidazole ring might make it a weak base .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

The synthesis of novel derivatives containing arylthio/sulfinyl/sulfonyl groups, similar in structure to the compound , has been explored for their potential herbicidal and insecticidal activities. Such studies aim to develop compounds with favorable biological activities by modifying the chemical structure through multi-step reactions and characterizations, including NMR, FT-IR, and HRMS analyses (Wang et al., 2015).

Molecular Docking and Anti-Candida Activity

Research on derivatives, including detailed characterization and molecular docking studies, has identified promising anti-Candida agents. These studies employ spectroscopic techniques and theoretical calculations to analyze the molecular structure, electronic properties, and potential energy distributions. Molecular docking studies provide insights into the interactions and binding energies between the compound and target proteins, contributing to the understanding of its potent anti-Candida activity (Jayasheela et al., 2018).

Development of Solution Formulations

In the pharmaceutical industry, the development of suitable solution formulations for poorly water-soluble compounds is crucial. Research focused on increasing in vivo exposure for compounds with potential medical applications has shown that solubilized, precipitation-resistant formulations achieve the highest plasma concentrations in animal models. Such studies are essential for the successful toxicological and clinical evaluation of new drug candidates (Burton et al., 2012).

Antiinflammatory and Antibacterial Agents

The synthesis of novel pyrazoline derivatives has been reported for their potential as antiinflammatory and antibacterial agents. Microwave-assisted synthesis methods have been employed to enhance reaction efficiency, yielding compounds characterized by various spectroscopic methods. Biological evaluations have demonstrated significant antiinflammatory and antibacterial activities, with molecular docking studies suggesting their mechanism of action (Ravula et al., 2016).

Anticancer and Antimicrobial Agents

Another area of application is the synthesis and evaluation of novel compounds for anticancer and antimicrobial activities. Studies have explored the structural and biological properties of new heterocyclic compounds, incorporating oxazole, pyrazoline, and pyridine moieties. Anticancer activity assessments against a panel of cancer cell lines, along with in vitro antibacterial and antifungal tests, have highlighted the potential of these compounds in addressing microbial resistance to pharmaceutical drugs and in cancer treatment (Katariya et al., 2021).

Eigenschaften

IUPAC Name |

(4-chlorophenyl)-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2OS/c1-13-3-2-4-14(11-13)12-23-18-20-9-10-21(18)17(22)15-5-7-16(19)8-6-15/h2-8,11H,9-10,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OITLLJXICNXWFA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CSC2=NCCN2C(=O)C3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)propanamide](/img/structure/B2409538.png)

![(E)-2-(4-Methylphenyl)-N-[(2R,3S)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]ethenesulfonamide](/img/structure/B2409539.png)

![Ethyl 4-phenyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxylate](/img/structure/B2409542.png)

![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2409544.png)

![9-(4-chlorophenyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2409545.png)

![3-[(3-chlorophenyl)methyl]-9-(3-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2409546.png)

![3-(2-bromophenoxy)-9-(furan-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2409547.png)

![2-{[(2,3-Dihydroxyphenyl)methyl]amino}-2-phenylacetic acid](/img/structure/B2409548.png)

![2-bromo-N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2409550.png)

![N-(2,4-difluorophenyl)-8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxamide](/img/structure/B2409553.png)

![ethyl 2-(2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2409556.png)